
1-(4-Fluorophenyl)-3-phenoxypropan-1-one
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-phenoxypropan-1-one, also known as 1-FPP, is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. It is a white crystalline solid with a molecular weight of 236.2 g/mol and a melting point of 161-163°C. 1-FPP is a structural analog of the popular hallucinogen 1-benzylpiperazine (BZP).
Wissenschaftliche Forschungsanwendungen
Beta-Adrenoceptor Activity
A series of compounds including derivatives of 1-(4-Fluorophenyl)-3-phenoxypropan-1-one were synthesized and evaluated for their beta-adrenoceptor activity. Certain compounds demonstrated potent beta 1-blockade with minimal beta 2-blockade, also exhibiting partial agonist activity. This finding suggests potential applications in cardiovascular research and drug development (Machin et al., 1983).
Anaerobic Transformation in Environmental Studies
Isomeric fluorophenols, similar to 1-(4-Fluorophenyl)-3-phenoxypropan-1-one, were utilized to explore the anaerobic transformation of phenol to benzoate. This research helps in understanding the environmental fate of phenolic compounds and their transformation in anaerobic conditions, relevant for pollution and waste management studies (Genthner et al., 1989).
Crystal Structure and Multicomponent Reactions
The compound 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one was used in a multicomponent reaction to synthesize a novel spiro compound. The study provides insights into the structural aspects and potential synthetic applications of fluorophenyl compounds in medicinal chemistry and material science (Sharma et al., 2013).
Beta 3-Adrenergic Agonists Research
Derivatives of 1-(4-Fluorophenyl)-3-phenoxypropan-1-one were investigated for their role as selective beta 3-adrenergic agonists, highlighting their potential in studying brown adipose tissue and thermogenesis. This research could contribute to obesity treatment strategies by targeting metabolic rate and weight gain (Howe et al., 1992).
Antitumor Agent Development
Research into 2-phenylquinolin-4-ones derivatives, including those with a fluorophenyl group, has led to the discovery of potent anticancer agents. These compounds exhibit significant cytotoxic activity against various cancer cell lines, offering a promising avenue for the development of new cancer therapies (Chou et al., 2010).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-phenoxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXBGQOCAWMCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-phenoxypropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1486504.png)
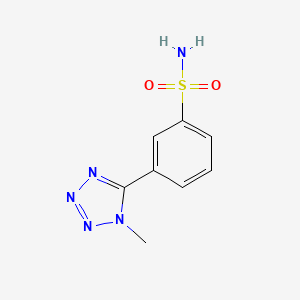
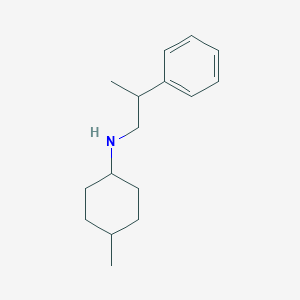
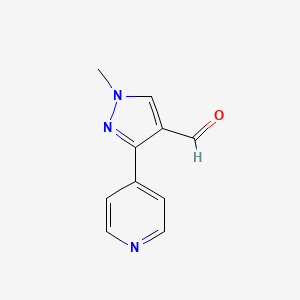
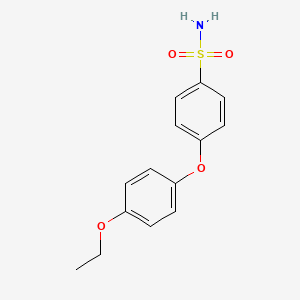
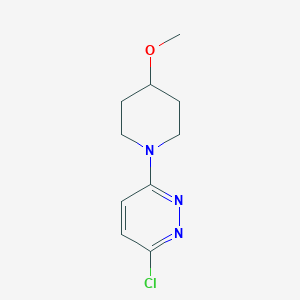
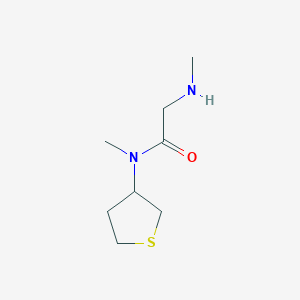

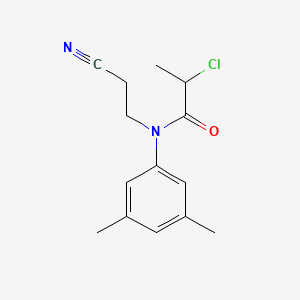
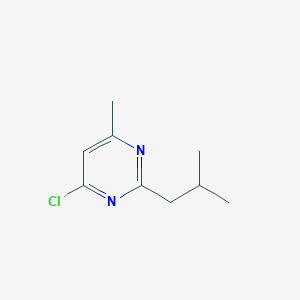
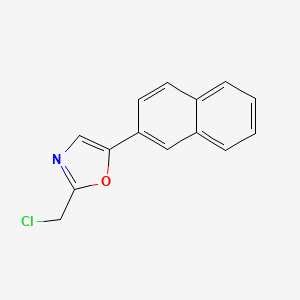
amine](/img/structure/B1486523.png)
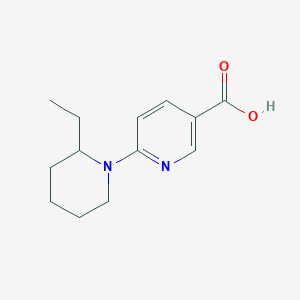
![(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1486526.png)